molecular formula C14H8F3N3O2 B1418285 3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-92-5

3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1418285
CAS No.: 1219453-92-5
M. Wt: 307.23 g/mol
InChI Key: WZSACKKOTHLZHT-UHFFFAOYSA-N
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Description

3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one ( 1219453-92-5) is a high-purity chemical reagent supplied for research and development purposes. This compound features a 1,2,4-oxadiazol-5-one heterocyclic scaffold, a structure recognized in scientific literature for its relevance in medicinal chemistry and pesticide sciences . The molecular structure incorporates a pyridine ring and a trifluoromethylphenyl group, motifs commonly associated with bioactive properties. The compound has a molecular formula of C14H8F3N3O2 and a molecular weight of 307.23 g/mol . Computed physicochemical properties include an XLogP3 of 3.2, a topological polar surface area of 63.6 Ų, and one hydrogen bond donor count . Researchers investigating novel 1,2,4-oxadiazole derivatives have identified such frameworks as potential candidates for developing new therapeutic and agrochemical agents due to their stability and ability to engage in key molecular interactions . This product is intended for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-18-11(7-9)12-19-13(21)22-20-12/h1-7H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSACKKOTHLZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase and butyrylcholinesterase, where it acts as an inhibitor. This inhibition is significant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to increase acetylcholine levels in the brain. Additionally, this compound has shown interactions with bacterial enzymes, contributing to its antimicrobial properties.

Biological Activity

The compound 3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial fields.

  • Molecular Formula : C14H7F3N3O2
  • Molecular Weight : 325.22 g/mol
  • CAS Number : 1219453-99-2

The biological activity of oxadiazole derivatives often stems from their ability to interact with specific molecular targets. For this compound, the trifluoromethyl group enhances lipophilicity and may influence binding affinity to various enzymes involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The mechanisms include:

  • Inhibition of Enzymes : Targeting key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell proliferation.
  • Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to telomerase and other proteins involved in tumor growth .

Case Study :
In a study investigating various oxadiazole derivatives, compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values ranged from 10 to 20 µM depending on the specific derivative and cell type .

Antimicrobial Activity

Oxadiazole derivatives are also recognized for their antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances their efficacy against bacterial strains.

Research Findings :
A comparative study showed that derivatives with similar structures demonstrated broad-spectrum antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several key factors influencing its biological activity:

  • Trifluoromethyl Group : Increases lipophilicity and potentially enhances bioavailability.
  • Pyridine Ring : Contributes to interaction with biological targets due to its nitrogen atom.
  • Oxadiazole Moiety : Known for its diverse biological activities including anticancer and antimicrobial effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Target Enzyme/Pathway
Compound AAnticancer15Thymidylate Synthase
Compound BAntimicrobial12Cell Wall Synthesis
Compound CAnticancer18Histone Deacetylase (HDAC)
Compound DAntimicrobial10Metabolic Pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Fluorine vs. Trifluoromethyl Substituents
  • 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one ():

    • Substituent: 2-Fluorophenyl.
    • Impact: The electron-withdrawing fluorine atom enhances aromatic ring stability but lacks the steric bulk and lipophilicity of a trifluoromethyl group. This may reduce membrane permeability compared to trifluoromethyl analogs.
  • 3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one: Substituent: 3-Trifluoromethylphenyl.
Bis-Trifluoromethylphenyl Derivatives
  • 3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one (CAS 1219454-09-7, ):
    • Molecular Formula: C₁₅H₇F₆N₃O₂.
    • Molecular Weight: 375.22 g/mol.
    • Impact: The dual trifluoromethyl groups increase steric hindrance and lipophilicity (predicted logP >4.5), which may enhance CNS penetration but reduce solubility in aqueous media .

Functional Group Modifications

Oxadiazolone vs. Thiadiazoline
  • 4-(3,4-Dichloro-phenyl)-3-(3,4-dichloro-phenylamino)-4H-[1,2,4]thiadiazol-5-one (): Activity: Demonstrated potent anticonvulsant activity in maximal electroshock models. Comparison: Replacement of oxadiazolone with thiadiazoline introduces sulfur, altering electronic properties and hydrogen-bonding capacity. Thiadiazolines may exhibit stronger binding to GABAₐ receptors but lower metabolic stability .
Acylated Derivatives
  • 3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one (): Molecular Formula: C₂₁H₁₇F₆N₃O₃. Molecular Weight: 473.38 g/mol.

Positional Isomerism

  • 3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one (CAS 1219454-05-3, ):
    • Substituents: 4-Fluoro and 3-trifluoromethyl on phenyl.
    • Impact: The para-fluoro group may enhance dipole interactions in binding pockets, while the meta-trifluoromethyl group maintains optimal steric alignment .

Structural and Pharmacokinetic Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-CF₃ C₁₅H₈F₃N₃O₂ 323.23 (estimated) High lipophilicity, moderate solubility
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one 2-F C₁₃H₈FN₃O₂ 273.22 Lower logP, improved solubility
3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one 2,5-diCF₃ C₁₅H₇F₆N₃O₂ 375.22 High logP, CNS-targeted
3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one 4-F, 3-CF₃ C₁₅H₈F₄N₃O₂ 362.24 Balanced solubility/binding

Key Research Findings

  • Electron-Withdrawing Effects : Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation compared to halogens like fluorine .
  • Therapeutic Potential: Structural similarities to thiadiazoline anticonvulsants () suggest possible neurological applications, though direct evidence is lacking.

Preparation Methods

Multi-step Organic Synthesis

The synthesis generally involves three key stages:

  • Formation of the Pyridine Core:
    The pyridine ring can be synthesized via classical methods such as the Hantzsch pyridine synthesis, which condenses aldehydes, β-keto esters, and ammonia or ammonium salts. This provides a versatile route to functionalize the pyridine with various substituents, including the trifluoromethylphenyl group.

  • Introduction of the Trifluoromethylphenyl Group:
    The trifluoromethylphenyl moiety is incorporated through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. This involves reacting a boronic acid derivative of the trifluoromethylphenyl with halogenated pyridine intermediates under mild conditions, typically at elevated temperatures (80–120°C) with a palladium catalyst and a base such as potassium carbonate.

  • Cyclization to Form the Oxadiazole Ring:
    The oxadiazole ring is formed via cyclization of hydrazide derivatives with appropriate carboxylic acid derivatives. This step often involves refluxing the hydrazide with dehydrating agents like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), facilitating ring closure under acidic or basic conditions.

Reaction Conditions and Optimization

Step Reagents Conditions Notes
Pyridine synthesis Aldehydes, β-keto esters, ammonia Reflux, ethanol or acetic acid Standard Hantzsch conditions
Trifluoromethylphenyl coupling Boronic acid, halogenated pyridine 80–120°C, Pd catalyst, base Suzuki-Miyaura coupling
Oxadiazole ring formation Hydrazide, carboxylic acid derivative Reflux, dehydrating agent Cyclization under acidic/basic conditions

Alternative Methods

  • Microwave-Assisted Synthesis:
    Recent studies suggest microwave irradiation can significantly reduce reaction times and improve yields during cyclization and coupling steps.

  • Flow Chemistry:
    Continuous flow reactors are increasingly used for large-scale synthesis, providing better control over reaction parameters, improving safety, and increasing throughput.

Notes on Synthesis Efficiency and Yield

  • The overall yield of the multi-step synthesis can vary between 40% and 70%, depending on the purity of starting materials and reaction optimization.
  • Purification techniques such as column chromatography, recrystallization, and preparative HPLC are employed to obtain high-purity final compounds.
  • Reaction monitoring via thin-layer chromatography (TLC), NMR spectroscopy, and IR spectroscopy ensures the completion of each step.

Data Tables Summarizing Synthesis Parameters

Step Reagents Solvent Temperature Catalyst Yield (%) Remarks
Pyridine core synthesis Aldehyde, β-keto ester, NH₃ Ethanol Reflux None 60–75 Classic Hantzsch method
Trifluoromethylphenyl coupling Boronic acid, halogenated pyridine Toluene/water 80–120°C Pd(PPh₃)₄ 65–80 Suzuki-Miyaura coupling
Oxadiazole ring formation Hydrazide, acid derivative PPA or POCl₃ Reflux None 50–70 Cyclization step

Recent Research Findings and Innovations

  • Microwave-Assisted Cyclization:
    Studies indicate microwave irradiation can accelerate the cyclization of hydrazides, reducing reaction times from hours to minutes and improving yields.

  • Use of Green Solvents:
    Ethanol and water are preferred for environmental reasons, with some protocols employing ionic liquids or deep eutectic solvents to enhance reaction efficiency.

  • Catalyst Development: Novel palladium catalysts with higher activity and selectivity have been developed, further improving coupling step yields.

Q & A

Q. What are the optimal synthetic routes for 3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one?

A validated method involves cyclocondensation of precursors under anhydrous conditions, followed by purification via silica gel chromatography. For example, analogous oxadiazole derivatives are synthesized using Na₂SO₄ drying, vacuum concentration, and gradient elution (ethyl acetate/cyclohexane) to isolate intermediates . Reaction efficiency can be enhanced by optimizing stoichiometry and temperature (e.g., 80–100°C for 12–24 hours). Post-synthesis, yield improvements (up to 55%) are achievable through iterative recrystallization .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Combined analytical techniques are critical:

  • ¹H-NMR : Confirms regiochemistry and substitution patterns (e.g., trifluoromethyl group resonance at δ 7.5–8.5 ppm) .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 350.08) .

Q. What safety protocols should be followed during handling?

Despite limited direct toxicity data, structural analogs require:

  • PPE : Gloves, goggles, and fume hoods to avoid inhalation (H333) or skin contact (H313) .
  • Waste Disposal : Neutralization of acidic byproducts before disposal.
  • First Aid : Immediate eye rinsing (P305+P351) and medical consultation for prolonged exposure .

Q. What solvent systems are recommended for solubility studies?

The compound’s logP (~3.2) suggests moderate lipophilicity. Initial solubility screening in DMSO (≥10 mM) is typical. For biological assays, aqueous solubility can be improved using co-solvents (e.g., 10% PEG-400) or micellar formulations (e.g., 0.1% Tween-80) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Key SAR insights:

  • Pyridine Substitution : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .
  • Oxadiazole Ring : Replacing oxygen with sulfur (e.g., 1,3,4-thiadiazole) alters binding kinetics to kinase targets .
  • Validation : Parallel synthesis of analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) followed by enzymatic IC₅₀ profiling .

Q. What crystallographic strategies resolve structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is standard:

  • Data Collection : High-resolution (<1.0 Å) data at 100 K minimizes thermal motion artifacts.
  • Refinement : SHELXL iteratively adjusts positional and thermal parameters, achieving R-factors <5% for precise bond-length validation .

Q. How can computational modeling predict binding modes to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed:

  • Docking : Grid boxes centered on ATP-binding pockets (e.g., kinases) assess hydrogen bonding with oxadiazole’s N-O motifs.
  • Free Energy Calculations : MM/GBSA quantifies ΔGbinding, correlating with experimental IC₅₀ values .

Q. How should contradictory biological activity data be reconciled across studies?

Systematic troubleshooting includes:

  • Assay Conditions : Control for pH, redox agents, or serum proteins that may degrade the compound.
  • Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR .
  • Batch Analysis : Compare HPLC purity and stereochemical consistency (e.g., chiral column retention times) .

Q. What degradation pathways occur under accelerated stability testing?

LC-MS/MS identifies:

  • Hydrolysis : Oxadiazole ring cleavage in acidic buffers (pH <4).
  • Oxidation : Trifluoromethyl group conversion to carboxylic acid under H₂O₂ exposure.
  • Mitigation : Lyophilization or argon-blanketed storage reduces degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 2
3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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